molecular formula C17H21N3O2S B2787092 4-((6-methylpyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 1797267-23-2

4-((6-methylpyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No.: B2787092
CAS No.: 1797267-23-2
M. Wt: 331.43
InChI Key: DLGSZTJKIJOOSG-UHFFFAOYSA-N
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Description

“4-((6-methylpyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a piperidine ring, a thiophene moiety, and a pyridine ring with a methyl substituent. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((6-methylpyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide” typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Moiety: The pyridine ring with a methyl substituent can be introduced via a nucleophilic substitution reaction.

    Attachment of the Thiophene Group: The thiophene moiety can be attached through a coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for yield and purity. This might involve the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyridine rings.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, “4-((6-methylpyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide” could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In an industrial context, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “4-((6-methylpyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, ion channels, or G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    4-((6-methylpyridin-2-yl)oxy)-N-(phenylmethyl)piperidine-1-carboxamide: Similar structure but with a phenyl group instead of a thiophene.

    4-((6-methylpyridin-2-yl)oxy)-N-(furan-2-ylmethyl)piperidine-1-carboxamide: Similar structure but with a furan group instead of a thiophene.

Uniqueness

The presence of the thiophene moiety in “4-((6-methylpyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide” might confer unique electronic properties, making it distinct from its analogs with phenyl or furan groups. This could affect its reactivity and biological activity.

Properties

IUPAC Name

4-(6-methylpyridin-2-yl)oxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-13-4-2-6-16(19-13)22-14-7-9-20(10-8-14)17(21)18-12-15-5-3-11-23-15/h2-6,11,14H,7-10,12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGSZTJKIJOOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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